molecular formula C12H15BrO2 B8290955 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone

6-Bromo-1-(4-hydroxyphenyl)-1-hexanone

Cat. No.: B8290955
M. Wt: 271.15 g/mol
InChI Key: MUSYWXAUDRCNOZ-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-hydroxyphenyl)-1-hexanone (CAS: [188973-67-3]) is an aromatic hydroxyketone with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. Its structure features a hexanone chain substituted with a bromine atom at the 6-position and a 4-hydroxyphenyl group at the 1-position. The compound is synthesized via Friedel-Crafts acylation or related methods, as documented in reference [154], which also provides its ¹H NMR spectral data . A key application includes its use in polymeric prodrugs with temporary linkages to amino groups, highlighting its role in drug delivery systems .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

6-bromo-1-(4-hydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H15BrO2/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8,14H,1-4,9H2

InChI Key

MUSYWXAUDRCNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone with structurally related aromatic hydroxyketones, emphasizing substituent effects on physical properties, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method Applications/Notes References
6-Bromo-1-(4-hydroxyphenyl)-1-hexanone C₁₂H₁₅BrO₂ 271.15 Not reported 4-hydroxyphenyl, Br Friedel-Crafts acylation Polymeric prodrugs [154, 3]
6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone C₁₂H₁₃BrCl₂O₂ 340.04 50–53 2,3-dichloro-4-hydroxyphenyl, Br AlCl₃-mediated Friedel-Crafts Cyclization reactions, formaldehyde adducts [1, 3333]
6-Bromo-1-(3-chloro-4-hydroxyphenyl)-1-hexanone C₁₂H₁₄BrClO₂ 305.60 104–106 (methyl ether) 3-chloro-4-hydroxyphenyl, Br Friedel-Crafts with 2-chloroanisole Intermediate in specialty syntheses [4, 2919]
6-Bromo-1-(2-hydroxy-4-methoxyphenyl)-1-hexanone C₁₃H₁₇BrO₃ 301.18 Not reported 2-hydroxy-4-methoxyphenyl, Br Multi-step synthesis Not specified [3, 308]
6-Bromo-1-(2-hydroxy-5-methylphenyl)-1-hexanone C₁₃H₁₇BrO₂ 285.18 30.5–31.5 2-hydroxy-5-methylphenyl, Br Friedel-Crafts acylation Not specified [5, 181]
6-Bromo-1-[3,4-dihydroxy-2-methyl-5-(1-methylethyl)phenyl]-1-hexanone C₁₇H₂₃BrO₃ 341.29 Not reported Complex dihydroxy-alkylphenyl AlCl₃-mediated acylation of thymol derivatives Amicicidal, bactericidal, molluscicidal [6, 220]

Key Comparative Insights:

Substituent Effects on Molecular Weight and Reactivity :

  • Chlorine substituents (e.g., 2,3-dichloro or 3-chloro groups) increase molecular weight significantly (e.g., 340.04 vs. 271.15 g/mol) and alter reactivity. These electron-withdrawing groups enhance electrophilic substitution efficiency in Friedel-Crafts reactions .
  • Methoxy or methyl groups (e.g., 2-hydroxy-4-methoxyphenyl) contribute to steric hindrance and polarity, affecting solubility and melting points .

Synthesis Methods: Most derivatives are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, the 3-chloro-4-hydroxyphenyl variant employs 2-chloroanisole as a starting material . The dihydroxy-alkylphenyl derivative () demonstrates the use of thymol methyl ether, yielding a compound with notable bioactivity .

Applications: 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone is specialized for drug delivery systems due to its hydroxyl group’s reactivity . Chlorinated analogs (e.g., 2,3-dichloro derivative) are used in cyclization reactions, suggesting utility in heterocyclic chemistry . The dihydroxy-alkylphenyl variant exhibits pesticidal and antimicrobial properties, expanding its industrial relevance .

Physical Properties: Melting points vary widely, with chlorinated derivatives (e.g., 50–53°C ) having higher values than methyl-substituted analogs (30.5–31.5°C ).

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